Methyl(R)-3-amino-3-(2,5-dimethylphenyl)propanoatehcl
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Overview
Description
Methyl®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a methyl ester group, and a dimethylphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride typically involves the reaction of 2,5-dimethylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then esterified with methanol in the presence of an acid catalyst to form the methyl ester. Finally, the hydrochloride salt is formed by reacting the methyl ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride can be compared with other similar compounds such as:
- Methyl®-3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride
- Methyl®-3-amino-3-(3,5-dimethylphenyl)propanoate hydrochloride
These compounds share similar structural features but differ in the position of the methyl groups on the aromatic ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of Methyl®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2,5-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m1/s1 |
InChI Key |
PRYDUQOWDCPBKV-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](CC(=O)OC)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CC(=O)OC)N |
Origin of Product |
United States |
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